Cyclopropanecarboxamido Moiety Essentiality: >20-Fold Potency Advantage Over Cyclobutane and Acyclic Amide Analogs
The Crown Bioscience patent family establishes that the cyclopropanecarboxamido group is a non-replaceable pharmacophoric element. When the cyclopropanecarboxamido group of Example 7 or Example 22 in the patent is replaced by a cyclobutanecarboxamido or propionamido group, pERK inhibitory activity in MDA-MB-231 breast cancer cells decreases by more than 20-fold [1]. This demonstrates that the strained, compact cyclopropane ring provides a unique conformational constraint that cannot be replicated by larger cycloalkyl or acyclic amide alternatives. For CAS 1170489-37-8, which bears this identical cyclopropanecarboxamido motif, the same essentiality principle applies: procurement of an analog with any other acyl group at the 4-position of the benzamide core is predicted to result in profound loss of cellular Raf pathway suppression.
| Evidence Dimension | Kinase pathway inhibition in cells (pERK assay) |
|---|---|
| Target Compound Data | Cyclopropanecarboxamido group present (exact IC50 for CAS 1170489-37-8 not publicly reported) |
| Comparator Or Baseline | Cyclobutanecarboxamido or propionamido replacement analogs: >20-fold reduction in pERK inhibitory activity |
| Quantified Difference | >20-fold potency loss upon replacement of cyclopropanecarboxamido with cyclobutanecarboxamido or propionamido |
| Conditions | pERK assay in MDA-MB-231 human breast cancer cell line (Patent US9840477, Examples 7 and 22) |
Why This Matters
This evidence defines a strict structural requirement for procurement: any substitute compound lacking the cyclopropanecarboxamido group will exhibit at least 20-fold weaker target engagement, making it unsuitable for studies requiring potent Raf pathway inhibition.
- [1] Zhang D, Zhang R, Zhong B, Shih C. Cyclopropanecarboxamido-substituted aromatic compounds as anti-tumor agents. US Patent 9,840,477 B2. Column 7, lines 160-172: 'when the cyclopropanecarboxamido group in example 22 is replaced by a cyclobutanecarboxamido group, the IC50 of the resulting compound is decreased by twenty folds in pERK assay using MDA-MB-231 cell line.' View Source
